![molecular formula C20H19N3OS B2433889 (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006814-50-1](/img/structure/B2433889.png)
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a thiazole ring, which is a versatile moiety known for its significant role in various biological and chemical applications . The compound’s structure includes a cyano group, a benzamide group, and a benzo[d]thiazole moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminothiophenol with a suitable aldehyde to form the thiazole ring, followed by further functionalization . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H19N3OS
- Molecular Weight : 349.5 g/mol
- CAS Number : 1006814-50-1
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure contributes to its potential applications in drug development.
Anticancer Activity
Research indicates that compounds similar to (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. By binding to the active sites of these enzymes, it can disrupt cellular signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells.
- Case Study : A study involving derivatives of benzothiazole demonstrated their efficacy in inhibiting cancer cell lines, suggesting a similar potential for this compound .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity:
- In Vitro Studies : Preliminary evaluations have indicated that related compounds show effectiveness against various bacterial strains. The mechanism is likely linked to the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Research Findings : Similar thiazole derivatives have been evaluated for their ability to reduce inflammation markers in vitro. The results suggest that this compound could be beneficial in treating inflammatory diseases .
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which is crucial for treating neurodegenerative diseases like Alzheimer's:
- In Silico Studies : Molecular docking simulations have shown promising interactions between these compounds and the acetylcholinesterase enzyme, indicating their potential as therapeutic agents for cognitive disorders .
Structure-Activity Relationship Studies
Understanding how different substituents affect biological activity is essential for optimizing drug design:
Compound | Structural Features | Biological Activity |
---|---|---|
This compound | Benzo[d]thiazole core with cyano and benzamide groups | Anticancer, antimicrobial |
Related Benzothiazole Derivative | Varies in alkyl substitutions | Anti-inflammatory |
This table summarizes how modifications in structure can lead to varied biological effects, emphasizing the importance of chemical design in drug development.
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses . For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminothiazole
- 4-methylthiazole
- 2-mercaptobenzothiazole
Uniqueness
What sets (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyano and benzamide groups enhance its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications compared to simpler thiazole derivatives .
Biological Activity
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula: C20H19N3OS
- Molecular Weight: 349.5 g/mol
- CAS Number: 1006814-50-1
The structure of the compound is characterized by a benzamide core linked to a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has been evaluated for its potential effects in these areas.
Anticancer Activity
A study conducted on similar thiazole derivatives indicated that modifications to the thiazole structure can enhance anticancer activity. The presence of cyano and benzamide groups in this compound may contribute to its efficacy against cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |
This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Case Studies
- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited significant cytotoxicity against various cancer cell lines. The modifications in the side chains were crucial for enhancing activity.
- Antimicrobial Screening : Another case study focused on the antimicrobial properties of thiazole derivatives reported that certain compounds showed promising results against resistant strains of bacteria.
Properties
IUPAC Name |
4-cyano-N-(5,7-dimethyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h5-8,10-11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZNKXVCFGQTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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